molecular formula C10H23Cl2NO2 B6358203 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride, 95% CAS No. 1035373-85-3

2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride, 95%

Cat. No. B6358203
CAS RN: 1035373-85-3
M. Wt: 260.20 g/mol
InChI Key: KRGPBUVQAULFOQ-UHFFFAOYSA-N
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Description

2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .


Synthesis Analysis

The compound is used as a linker in the synthesis of PROTACs . PROTACs are designed to contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The synthesis of PROTACs involves the conjugation of the two ligands with the help of this linker .


Molecular Structure Analysis

The molecular formula of 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride is C10H23Cl2NO2 . The molecular weight is 260.20 . The structure contains a polyethylene glycol (PEG) chain, which enhances the solubility and bioavailability of the PROTACs .


Chemical Reactions Analysis

As a linker in PROTACs, this compound doesn’t undergo chemical reactions itself but facilitates the formation of PROTACs . The reactions involved in the synthesis of PROTACs are mainly conjugation reactions .


Physical And Chemical Properties Analysis

This compound appears as a solid and its color ranges from white to off-white . It is soluble in DMSO . The compound should be stored at -20°C in sealed storage, away from moisture .

Scientific Research Applications

PEGylation

This compound is a PEG-based PROTAC linker . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .

PROTAC Linker

PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that use a bifunctional approach to target proteins for degradation . This compound can be used in the synthesis of PROTACs .

Synthesis of New Antibiotics

There is research indicating that this compound could be a promising intermediate for the synthesis of new antibiotics .

Aliphatic Chain Hydrocarbons

This compound falls under the category of aliphatic chain hydrocarbons . These compounds are often used in the production of other chemicals or as solvents.

Chlorides

As a chloride, this compound could be used in reactions that require a chloride group .

Ethers

Being an ether, this compound could potentially be used in a variety of chemical reactions, including those that involve the cleavage of ether bonds .

Amines

This compound is also an amine , which means it could be used in reactions that involve the formation or cleavage of amine bonds.

Research and Development

Given its unique structure and properties, this compound could be used in a variety of research and development contexts. For example, it could be used to study the properties of similar compounds, or it could be used as a starting point for the synthesis of new compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions of this compound are closely related to the development of PROTACs. As a linker in PROTACs, its use will continue to expand as more target proteins are identified for degradation. The design and synthesis of PROTACs are active areas of research, and this compound will likely play a key role in these studies .

properties

IUPAC Name

2-[2-(6-chlorohexoxy)ethoxy]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22ClNO2.ClH/c11-5-3-1-2-4-7-13-9-10-14-8-6-12;/h1-10,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGPBUVQAULFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride

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